(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one
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Overview
Description
(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one is a complex organic compound belonging to the pteridinone class This compound features a fused pyrimidine and pyrazine ring system, which is substituted with chlorine, ethyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one typically involves multiple steps, starting from simpler precursors. One common approach is the condensation of appropriate amines with chloroformates or carbonyl compounds under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in polar aprotic solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.
Biology: In biological research, (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one can be used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (without the methyl group)
Uniqueness: The presence of the isopropyl group at the 8-position and the chlorine atom at the 2-position distinguishes this compound from its analogs. These structural differences can lead to variations in reactivity and biological activity, making it a unique entity in its class.
Properties
IUPAC Name |
(7R)-2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-4-8-10(17)14-7-5-13-11(12)15-9(7)16(8)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKCDOWKVNPXCW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889877-77-4 |
Source
|
Record name | (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-(5H)-6-pteridinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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